Ethynyl-Based Cross-Linking Delivers 3.3× Higher Hole Mobility Than Vinyl Analogs in Fully Conjugated HTLs
A direct head-to-head comparison within the same core architecture reveals that ethynyl-based cross-linking enables superior hole mobility relative to vinyl-based cross-linking. The fully conjugated cross-linked film derived from an E-TPD precursor containing 4-ethynyl-1,1'-biphenyl-derived ethynylphenyl groups achieved a hole mobility of 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹, compared to only 2.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ for the vinyl analog V-p-TPD bearing the identical biphenyl core .
| Evidence Dimension | Hole mobility (μh) of cross-linked hole-transport films |
|---|---|
| Target Compound Data | 8.2 × 10⁻⁴ cm² V⁻¹ s⁻¹ (p(E-TPD) film derived from ethynyl-functionalized precursor) |
| Comparator Or Baseline | V-p-TPD: 2.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ (vinyl-functionalized analog with identical biphenyl core structure) |
| Quantified Difference | 3.28-fold higher (8.2 vs. 2.5; ×3.3 improvement) |
| Conditions | Space-charge-limited current (SCLC) measurement in hole-only device configuration; film cross-linked via thermal treatment |
Why This Matters
Higher hole mobility directly translates to lower driving voltage and improved power efficiency in OLED devices, a quantifiable procurement criterion when selecting hole-transport material precursors.
